2-Chloroflumethasone
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Overview
Description
2-Chloroflumethasone is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a derivative of flumethasone, which is used in the treatment of various skin conditions such as contact dermatitis, atopic dermatitis, eczema, and psoriasis . The addition of a chlorine atom enhances its potency and specificity in targeting inflammatory pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroflumethasone typically involves the chlorination of flumethasoneThis can be achieved using reagents such as sulfuryl chloride in a controlled environment to ensure selective chlorination .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chlorination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroflumethasone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduction of specific functional groups using agents like lithium aluminum hydride.
Substitution: Halogen exchange reactions where the chlorine atom can be replaced with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs .
Scientific Research Applications
2-Chloroflumethasone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and halogenation reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Applied in the development of topical treatments for inflammatory skin conditions.
Mechanism of Action
2-Chloroflumethasone exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses. The molecular targets include various transcription factors and signaling pathways involved in inflammation .
Comparison with Similar Compounds
Flumethasone: The parent compound, less potent due to the absence of the chlorine atom.
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Uniqueness: 2-Chloroflumethasone is unique due to its enhanced potency and specificity, attributed to the presence of the chlorine atom. This modification allows for more targeted therapeutic effects with potentially fewer side effects compared to its analogs .
Properties
IUPAC Name |
2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXMRPUKBWXVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860613 |
Source
|
Record name | 2-Chloro-6,9-difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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